molecular formula C8H7NO2 B1384227 3-Methyl-1,2-benzisoxazol-6-ol CAS No. 66033-92-9

3-Methyl-1,2-benzisoxazol-6-ol

Cat. No. B1384227
CAS RN: 66033-92-9
M. Wt: 149.15 g/mol
InChI Key: IZKYNZFXZSIBLH-UHFFFAOYSA-N
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Description

3-Methyl-1,2-benzisoxazol-6-ol is a nitrogen and oxygen-containing heterocyclic compound . It is also known by other names such as 3-METHYLBENZO [D]ISOXAZOL-6-OL, 3-methyl-1,2-benzoxazol-6-ol, and MFCD00460585 .


Synthesis Analysis

The synthesis of 3-Methyl-1,2-benzisoxazol-6-ol involves the reaction of 1-(2,4-dihydroxyphenyl)ethanone oxime with potassium hydroxide. This mixture is refluxed for 4 days in a methanol/water mixture .


Molecular Structure Analysis

The molecular formula of 3-Methyl-1,2-benzisoxazol-6-ol is C8H7NO2 . The InChI code is 1S/C8H7NO2/c1-5-7-3-2-6 (10)4-8 (7)11-9-5/h2-4,10H,1H3 . The molecular weight is 149.15 g/mol .


Chemical Reactions Analysis

The kinetic parameters of the reaction of 2-methyl-1,3-benzoxazol-6-ol with peroxy radicals of different natures were determined by volumetric and chemiluminescence methods . A relation was found between the antioxidant activity and electronic structure parameters calculated by quantum-chemical methods .


Physical And Chemical Properties Analysis

3-Methyl-1,2-benzisoxazol-6-ol has a topological polar surface area of 46.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The complexity of the molecule is 151 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Anticonvulsant Activities : 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives, synthesized from 3-(bromomethyl)-1,2-benzisoxazole, have shown marked anticonvulsant activity in mice. These compounds, particularly 3-(sulfamoylmethyl)-1,2-benzisoxazole, are promising in this area due to their NTD50 and ED50 ratio (Uno, Kurokawa, Masuda, & Nishimura, 1979).

  • Efficient Synthesis Techniques : A microwave-promoted synthesis method for 3-amino-substituted 1,2-benzisoxazoles has been developed. This method offers good-to-high yields and is efficient for developing substituted 1,2-benzisoxazoles (Smith, Le, Jones, & Deadman, 2010).

  • New Synthesis Methods : N-Phenylsalicylohydroxamic acids and related compounds have been used to synthesize various 1,2-benzisoxazole derivatives, including 3-methyl-1,2-benzisoxazoles. This method highlights the versatility of 1,2-benzisoxazoles in chemical syntheses (Kalkote & Goswami, 1977).

Chemical and Physical Properties

  • Gas Phase Ion Chemistry : Studies on the mass spectrometric behavior of 3-methyl-1,2-benzisoxazole have provided insights into its structural characterization and differentiation from isomeric ion structures. This research is crucial for understanding the chemico-physical properties of these compounds (Giorgi, Salvini, & Ponticelli, 2004).

  • Protonation and Deprotonation Enthalpies : Density functional theory (DFT) studies on benzoxazole and 1,2-benzisoxazole derivatives, including 3-methyl-1,2-benzisoxazole, have been conducted to understand their interaction with water molecules. This research provides valuable insights into the structures, energies, and interactions of these compounds in aqueous media, which is significant for drug design (Kabanda & Ebenso, 2013).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : The crystal structure of 3-methyl-5-phenyl-1,2-benzisoxazole 2-oxide has been determined, providing key insights into its molecular structure and interactions. These findings are vital for understanding the chemical properties and potential applications of this compound (Anuradha, Vasuki, Laxminarasimhulu, & Veerareddy, 2014).

Safety And Hazards

3-Methyl-1,2-benzisoxazol-6-ol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The unique properties of 3-Methyl-1,2-benzisoxazol-6-ol have gained significant attention in the scientific community. Its potential as an antibacterial agent against multi-drug resistant pathogens suggests that it may emerge as a potential candidate in the field of drug discovery .

properties

IUPAC Name

3-methyl-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-7-3-2-6(10)4-8(7)11-9-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKYNZFXZSIBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475614
Record name 3-Methyl-1,2-benzisoxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2-benzisoxazol-6-ol

CAS RN

66033-92-9
Record name 3-Methyl-1,2-benzisoxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.98 g of 1-(2,4-dihydroxyphenyl)ethanone oxime (12 mM) and 1 g of potassium hydroxide (18 mM) are refluxed for 4 days in a methanol/water mixture (100 ml/100 ml). The reaction medium is subsequently concentrated under reduced pressure, acidified to pH=1 with 1N HCl, and then extracted with ethyl acetate. The organic phase obtained is dried over magnesium sulfate and concentrated under reduced pressure. The evaporation residue is purified by silica gel chromatography (methylcyclohexane/ethyl acetate gradient of 70/30 to 30/70; v/v). The expected product is obtained in the form of a white solid (0.39 g) with a yield of 22%.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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